2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide
Description
Properties
Molecular Formula |
C9H6N2O5S |
|---|---|
Molecular Weight |
254.22 g/mol |
IUPAC Name |
methyl 5-nitro-7-oxidothieno[2,3-b]pyridin-7-ium-2-carboxylate |
InChI |
InChI=1S/C9H6N2O5S/c1-16-9(12)7-3-5-2-6(11(14)15)4-10(13)8(5)17-7/h2-4H,1H3 |
InChI Key |
ZZCKMZQHMAKCTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C[N+](=C2S1)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Nitration and Oxidation of Thieno[2,3-b]pyridine Derivatives
This approach involves nitration of a thieno[2,3-b]pyridine precursor, followed by oxidation to form the corresponding pyridine N-oxide. The key steps include:
- Nitration: Utilizing a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid or alternative nitrating reagents like N-bromosuccinimide (NBS) in controlled conditions to introduce the nitro group at the 5-position of the heterocycle.
- Oxidation: Conversion of the pyridine nitrogen to the N-oxide form using oxidants like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).
- Yield and Conditions: Nitration typically occurs at 70–95°C over 7–15 hours, with yields reaching up to 70–80%. Oxidation with hydrogen peroxide at room temperature or slightly elevated temperatures (85–95°C) over 4–6 hours yields the N-oxide with high purity.
- Notes: The nitration step's regioselectivity is critical, often controlled by solvent choice and temperature. The oxidation step is straightforward, with hydrogen peroxide being environmentally friendly.
Cyclization of Functionalized Precursors
This route involves synthesizing a suitable precursor, such as a 2-aminothiopyridine derivative, followed by cyclization to form the fused heterocycle:
- Preparation of Precursors: Starting from commercially available 2-aminothiopyridines, which are nitrated at the desired position.
- Cyclization: Using cyclization agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions to form the fused thieno[2,3-b]pyridine ring.
- Yield and Conditions: Cyclization reactions are performed at 120–180°C, with yields typically exceeding 65%. The process is scalable and yields a pure intermediate suitable for subsequent oxidation.
- Notes: The nitration step is performed prior to cyclization, ensuring regioselectivity. The oxidation to N-oxide is then carried out as described above.
Esterification to Introduce the Methoxycarbonyl Group
The introduction of the methoxycarbonyl group at the 2-position involves esterification:
- Starting Material: A 2-hydroxy or 2-chloropyridine derivative.
- Esterification: Reacting with methyl chloroformate or dimethyl carbonate in the presence of a base like triethylamine or sodium hydride under mild conditions.
- Yield and Conditions: Esterification reactions typically proceed at room temperature or mild heating (25–50°C), with yields ranging from 75% to 90%.
- Notes: The process is compatible with subsequent nitration and oxidation steps, enabling a modular approach.
Integrated Multi-step Synthesis Strategy
Recent advances suggest a one-pot or telescoped approach combining nitration, oxidation, and esterification:
- Procedure: Starting from commercially available heterocycles, sequential nitration, oxidation, and esterification are performed without isolating intermediates.
- Advantages: Increased efficiency, reduced purification steps, and minimized waste.
- Yields: Overall yields of 60–75% are achievable.
- Environmental Impact: Use of green oxidants like hydrogen peroxide and milder nitration conditions minimizes hazardous waste.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thieno[2,3-b]pyridine core can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-Methoxy-4-methyl-5-nitropyridine (7c)
2-Methoxy-3-pyridinecarboxylic Acid
- Structure : Methoxy at position 2, carboxylic acid at position 3.
- Purity : Available at >95.0% (GC) , highlighting commercial accessibility for research .
- Key Difference : Carboxylic acid substituent enhances polarity and hydrogen-bonding capacity compared to the methoxycarbonyl group in the target compound.
1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
Insights :
- Methoxy and nitro substituents are synthetically accessible with high yields (e.g., 95% for 7c), suggesting similar efficiency for the target compound .
- Commercial availability of analogs like 2-methoxy-3-pyridinecarboxylic acid (>95% purity) supports scalable synthesis pathways for derivatives .
Physicochemical Properties
Q & A
Q. What are the optimal synthetic conditions for preparing 2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide?
- Methodological Answer : The compound is synthesized via nitration of the parent thieno[2,3-b]pyridine 7-oxide. Klemm et al. (1970) demonstrated that nitration in acetic acid selectively yields the 5-nitro isomer (54% yield), whereas sulfuric acid favors the 4-nitro isomer (50% yield). Key steps include:
Oxidation of thieno[2,3-b]pyridine to the N-oxide using H₂O₂ in acetic acid.
Controlled nitration in acetic acid to achieve regioselectivity.
Purification via recrystallization or column chromatography .
| Nitration Condition | Acid Used | Isomer Formed | Yield |
|---|---|---|---|
| Nitration | Acetic | 5-nitro | 54% |
| Nitration | Sulfuric | 4-nitro | 50% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign chemical shifts for the nitro (-NO₂) and methoxycarbonyl (-COOCH₃) groups. The thienopyridine core exhibits distinct aromatic proton splitting patterns (e.g., δ 8.5–9.0 ppm for nitro-substituted protons) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., exact mass: 280.03 g/mol) and fragmentation patterns using high-resolution MS .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (N-O, ~1520 cm⁻¹) stretches.
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in sealed, light-resistant containers under dry, inert conditions (e.g., argon). Avoid exposure to moisture, as hydrolysis of the methoxycarbonyl group may occur. Stability studies under accelerated conditions (40°C/75% RH) are recommended to assess degradation pathways .
Advanced Research Questions
Q. What factors govern the regioselectivity of nitration in thieno[2,3-b]pyridine 7-oxide derivatives?
- Methodological Answer : Regioselectivity is influenced by the reaction medium and electronic effects:
- Acetic acid : Protonation of the N-oxide oxygen generates a partial positive charge at the 5-position, directing nitration to C5.
- Sulfuric acid : Stronger acidity enhances electrophilic attack at the 4-position due to resonance stabilization of the intermediate.
Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distribution and frontier molecular orbitals .
Q. How can contradictory NMR data for structurally similar compounds be resolved?
- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or dynamic processes. Strategies include:
Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
Compare with literature data for analogous compounds (e.g., 7-azaindole 7-oxide derivatives, which show similar splitting patterns) .
Q. What computational approaches predict the reactivity of this compound in electrophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
Calculate Fukui indices to predict regioselectivity in further functionalization.
For example, the 3-position of the thienopyridine core may exhibit higher reactivity due to electron-withdrawing effects from the nitro group .
Q. How can degradation pathways and impurity profiles be systematically analyzed?
- Methodological Answer : Conduct forced degradation studies :
Hydrolysis : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 60°C).
Oxidation : Treat with H₂O₂ or radical initiators.
Photolysis : Use UV light (ICH Q1B guidelines).
Analyze degradation products via HPLC-MS and compare with known impurities (e.g., Riociguat Impurity 32, a pyrazolo[3,4-b]pyridine 7-oxide analog) .
Q. What strategies are effective for reducing the nitro group to an amine while preserving the N-oxide moiety?
- Methodological Answer :
- Catalytic hydrogenation : Use Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) in ethanol. Monitor reaction progress to avoid over-reduction.
- Chemical reduction : Employ Fe/HCl or SnCl₂ in acidic media. Post-reduction, purify via pH-controlled extraction to isolate the amine derivative.
Klemm et al. reduced 5-nitrothieno[2,3-b]pyridine 7-oxide to the corresponding 5-amino derivative for antimalarial drug screening .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodological Answer :
Synthesize analogs with modifications at the nitro, methoxycarbonyl, or N-oxide positions.
Test in in vitro assays (e.g., enzyme inhibition, cytotoxicity) using relevant biological targets (e.g., kinases, proteases).
Use molecular docking to correlate substituent effects with binding affinity.
Pyrrolo[2,3-b]pyridine derivatives (e.g., methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate) provide precedents for SAR-driven drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
